

HPLC method for Multiflorin quantification

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Compound of Interest

Compound Name: Multiflorin
Cat. No.: B15595083

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Application Note:

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of **Multiflorin**

Audience: Researchers, scientists, and drug development professionals.

Introduction **Multiflorin** is a flavonoid glycoside found in various plant species, including *Rosa multiflora* and *Prunus persica* (peach).^{[1][2]} As a member of the flavonoid class of compounds, it exhibits potential antioxidant properties.^[3] Accurate and precise quantification of **Multiflorin** is essential for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of **Multiflorin**. The method is designed to be robust, specific, and suitable for routine analysis in a laboratory setting.

Experimental Protocols

1. Instrumentation and Materials

- HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
- Reference Standard: **Multiflorin** (purity \geq 98%).
- Filters: 0.45 μ m or 0.22 μ m syringe filters for sample and solvent filtration.[4]

2. Preparation of Solutions

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Multiflorin** reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 μ g/mL to 100 μ g/mL.

3. Sample Preparation (from Plant Material)

- Grinding: Grind the dried plant material into a fine powder.
- Extraction: Accurately weigh 1 g of the powdered sample and place it in a conical flask. Add 25 mL of 70% ethanol.
- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
- Filtration: Filter the supernatant through a 0.45 μ m syringe filter into an HPLC vial.

4. Chromatographic Conditions

| Parameter | Condition |
|--------------------|--|
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile |
| Gradient Program | 0-10 min, 15-30% B 10-25 min, 30-50% B 25-30 min, 50-80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 265 nm |

Method Validation Data

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6]

Table 1: Linearity and Range

| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r ²) |
|-------------|----------------------|---------------------|---|
| Multiflorin | 1 - 100 | $y = 25432x + 1234$ | > 0.999 |

Table 2: Precision

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
|-----------------------|---------------------------------|---------------------------------|
| 5 | < 2.0 | < 2.0 |
| 25 | < 2.0 | < 2.0 |
| 75 | < 2.0 | < 2.0 |

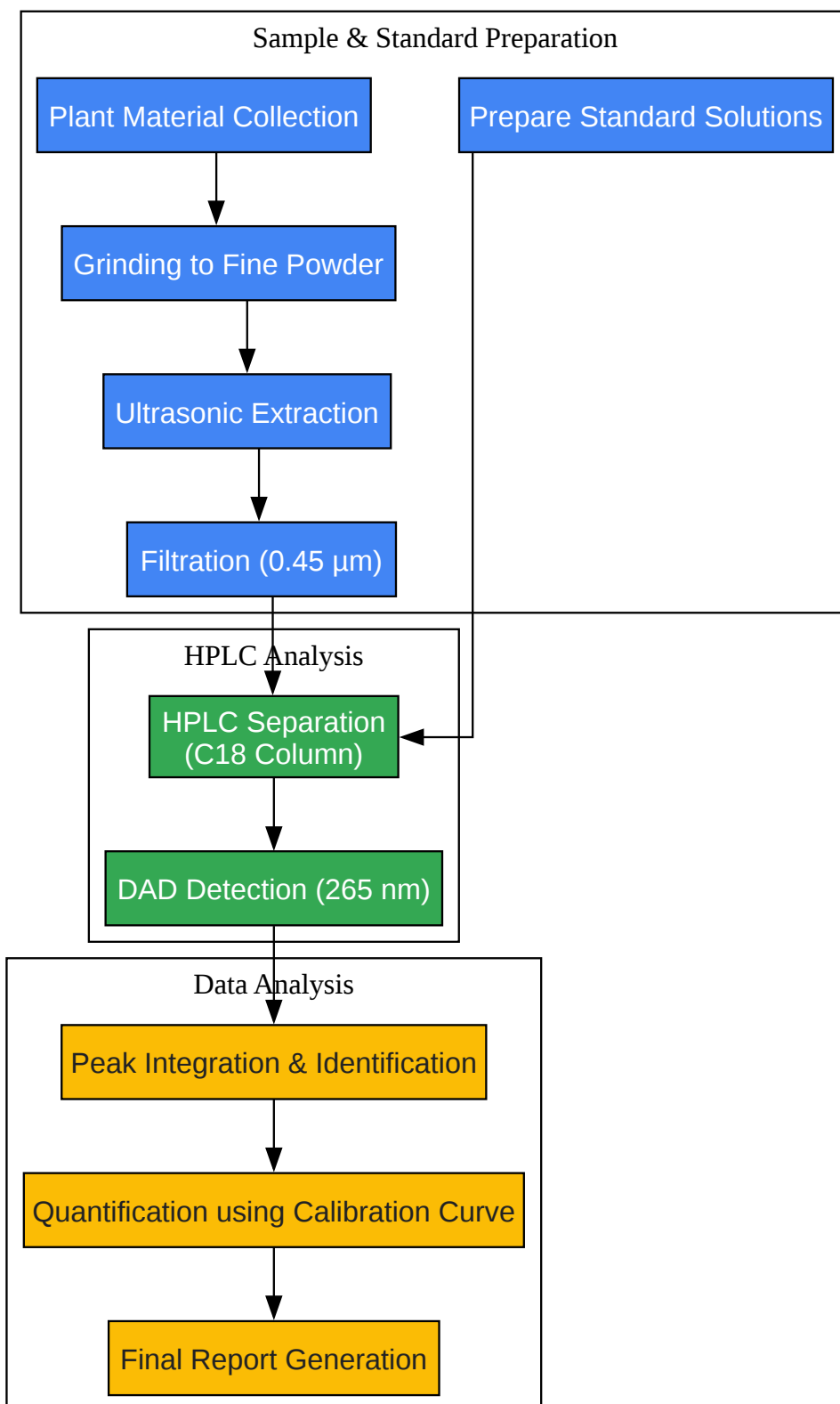
Table 3: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Amount Found (µg/mL, mean ± SD, n=3) | Recovery (%) |
|------------------------------|--------------------------------------|--------------|
| 10 | 9.9 ± 0.2 | 99.0 |
| 20 | 19.7 ± 0.4 | 98.5 |
| 40 | 40.8 ± 0.7 | 102.0 |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |
|-------------------------------|---------------|
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.50 |

Experimental Workflow Diagram



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